molecular formula C14H8F3N5O3S B1436574 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866142-60-1

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B1436574
CAS No.: 866142-60-1
M. Wt: 383.31 g/mol
InChI Key: AKIVFODTIJBHBY-UHFFFAOYSA-N
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Description

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C14H8F3N5O3S and its molecular weight is 383.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with human monoamine oxidase (hMAO) isoforms A and B, exhibiting selective inhibition of hMAO-B . This interaction is significant for the treatment of neurodegenerative disorders, as hMAO-B inhibitors are known to have therapeutic potential in managing diseases like Parkinson’s . The compound’s ability to inhibit hMAO-B is attributed to the presence of the hydrazothiazole nucleus and the nitro group on the phenyl ring, which are essential for its pharmacophoric properties .

Cellular Effects

This compound has been observed to exert various effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hMAO-B leads to alterations in the levels of neurotransmitters, which can impact cell signaling pathways involved in mood regulation and cognitive functions . Additionally, its antioxidant properties contribute to the protection of cells from oxidative stress, further enhancing its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of hMAO-B, inhibiting its activity and preventing the breakdown of neurotransmitters such as dopamine . This inhibition results in increased levels of these neurotransmitters, which can alleviate symptoms of neurodegenerative diseases. The presence of the trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness as an enzyme inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of hMAO-B, resulting in prolonged therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hMAO-B without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some of the parent compound’s biological activity . The presence of the trifluoromethyl group can affect the compound’s metabolic stability and clearance, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, including the brain, where it exerts its therapeutic effects . The distribution of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with hMAO-B . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment . The presence of the compound in the mitochondria allows it to effectively inhibit hMAO-B and modulate mitochondrial function, contributing to its therapeutic potential .

Properties

IUPAC Name

2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N5O3S/c15-14(16,17)10-5-11(23)20-12(19-10)21-13-18-9(6-26-13)7-2-1-3-8(4-7)22(24)25/h1-6H,(H2,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVFODTIJBHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=NC(=CC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
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2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
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2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
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2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
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2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.